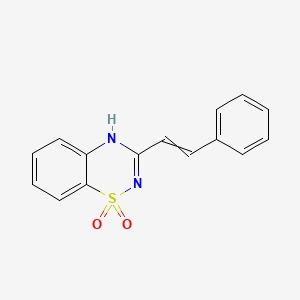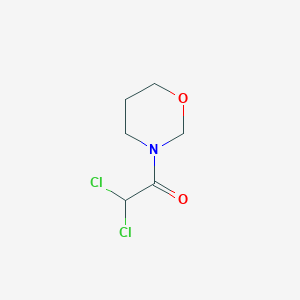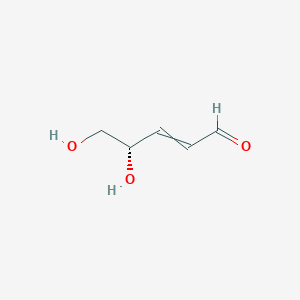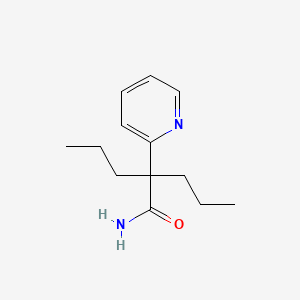
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine is a heterocyclic amine compound Pyrrolidine derivatives are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the dimethoxymethyl and methoxymethyl groups. One common approach is to start with a suitable pyrrolidine precursor and perform functional group modifications through reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxymethyl and dimethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways involving pyrrolidine derivatives.
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of fine chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The dimethoxymethyl and methoxymethyl groups can affect the compound’s binding affinity and specificity, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- N-Methylpyrrolidine
- N-Ethylpyrrolidine
- 1-(Methoxymethyl)pyrrolidine
Uniqueness
What sets (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine apart is the presence of both dimethoxymethyl and methoxymethyl groups, which can confer unique chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
73473-30-0 |
|---|---|
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(2S)-1-(dimethoxymethyl)-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO3/c1-11-7-8-5-4-6-10(8)9(12-2)13-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
VEDZMTXDFULRSM-QMMMGPOBSA-N |
Isomerische SMILES |
COC[C@@H]1CCCN1C(OC)OC |
Kanonische SMILES |
COCC1CCCN1C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



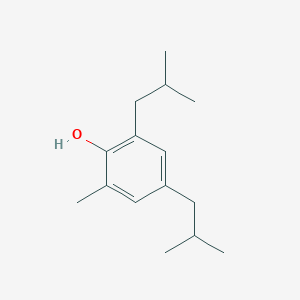
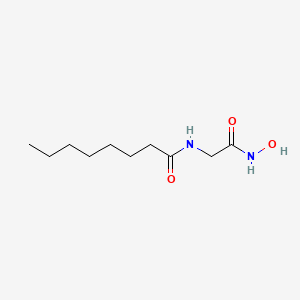
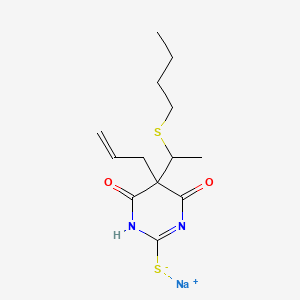
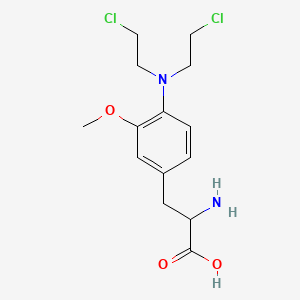
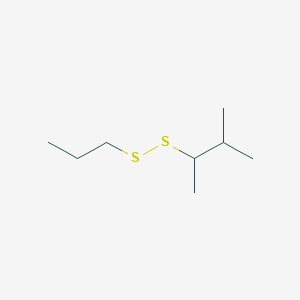
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)

